molecular formula C10H5ClN4O2 B14679156 6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one CAS No. 33544-18-2

6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Cat. No.: B14679156
CAS No.: 33544-18-2
M. Wt: 248.62 g/mol
InChI Key: OXVXNMWLJXQXFC-UHFFFAOYSA-N
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Description

6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a tetrazole ring at the 2nd position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves several steps. One common method includes the condensation of 4-chloro-o-phenylenediamine with substituted aryl aldehydes, followed by cyclization and reduction reactions. The reaction conditions typically involve the use of stannous chloride dihydrate as a reducing agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

6-Chloro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

33544-18-2

Molecular Formula

C10H5ClN4O2

Molecular Weight

248.62 g/mol

IUPAC Name

6-chloro-2-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C10H5ClN4O2/c11-5-1-2-8-6(3-5)7(16)4-9(17-8)10-12-14-15-13-10/h1-4H,(H,12,13,14,15)

InChI Key

OXVXNMWLJXQXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=NNN=N3

Origin of Product

United States

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